4-Bromonaphthalene-1-carbohydrazide
Overview
Description
Synthesis Analysis
The compound is synthesized by the reaction of 4-bromo-1-naphthaldehyde with hydrazine hydrate, followed by the coupling reaction with sodium cyanoborohydrazide to form the desired product. Carbohydrazide is prepared by reacting dimethyl carbonate with hydrazine hydrate .Molecular Structure Analysis
The molecular structure and crystal structure of carbohydrazide, a related compound, have been determined by X-ray single crystal diffraction technique . Quantum chemistry calculations on the title compound using the B3LYP and MP2 method with cc-pVTZ basis set further demonstrate the molecular structure of the title compound and its coordination properties .Chemical Reactions Analysis
Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .Scientific Research Applications
Phosphorescence Studies
- The phosphorescence of halonaphthalenes, including bromonaphthalene derivatives, has been observed in nitrogen purged aqueous solutions containing ß-cyclodextrin, which can be inhibited by the addition of nitrite due to the formation of a guest-host complex. This study provides insights into the kinetics of inclusion of halonaphthalenes and their applications in phosphorescence studies (Turro, Bolt, Kuroda, & Tabushi, 1982).
Synthetic Chemistry Applications
- Bromonaphthalene derivatives, like 4-bromonaphthalene-1-carbohydrazide, are used in the synthesis of various compounds. For instance, selective bromination methods have been developed for synthesizing bromonaphthalene derivatives, indicating their significance in synthetic chemistry and material science (Çakmak, Demirtaş, & Balaydın, 2002).
Sensor Development
- Bromonaphthalene derivatives have been utilized in the development of phosphorescent PET (photoinduced electron transfer) sensors. These sensors show pH-controlled phosphorescence in aqueous solution and can be enhanced by cyclodextrins, suggesting their potential in developing sensitive and selective sensors (Bissell & Silva, 1991).
Photophysical Probing
- The phosphorescence of 1-bromonaphthalene has been used as a photophysical probe to investigate polymer conformations and interpolymer interactions. This application demonstrates the utility of bromonaphthalene derivatives in understanding complex molecular interactions and structures (Turro, Caminati, & Kim, 1991).
Corrosion Inhibition
- Carbohydrazide Schiff bases, including bromophenyl derivatives, have been assessed for their performance as corrosion inhibitors for steel. This highlights the practical applications of bromonaphthalene derivatives in industrial contexts, particularly in protecting metals from corrosion (Obot, Kaya, Kaya, & Tüzün, 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-bromonaphthalene-1-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-6-5-9(11(15)14-13)7-3-1-2-4-8(7)10/h1-6H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYNVQDNNFXOCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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